

A Comprehensive Technical Guide to 2,3-Dihydrobenzofuran-5-Carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dihydrobenzofuran-5-Carboxylic Acid

Cat. No.: B1298115

[Get Quote](#)

This technical guide provides an in-depth overview of **2,3-Dihydrobenzofuran-5-Carboxylic Acid**, a significant heterocyclic organic compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its identification, properties, synthesis, and applications, particularly within medicinal chemistry.

Chemical Identification and Properties

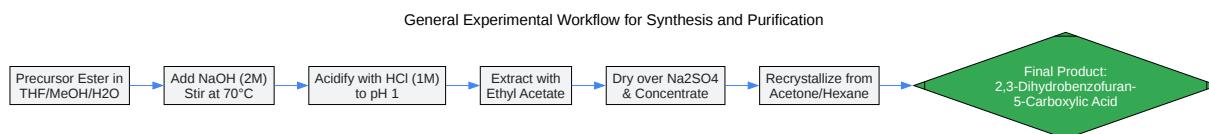
2,3-Dihydrobenzofuran-5-Carboxylic Acid is a heterocyclic organic compound featuring a benzofuran core structure.^[1] This structure consists of a fused benzene and a dihydrofuran ring, with a carboxylic acid functional group attached at the 5-position.^[1] Its unique molecular architecture makes it a valuable building block in various scientific fields, including pharmaceuticals and materials science.^{[1][2]}

The compound is officially identified by the Chemical Abstracts Service (CAS) with the number 76429-73-7.^{[1][3][4][5]} This unique identifier is assigned by the Chemical Abstracts Service, a division of the American Chemical Society, to ensure unambiguous identification in scientific literature and databases.^[1]

Table 1: Core Identification and Physicochemical Properties

Identifier	Value
CAS Number	76429-73-7 [1] [3] [4] [6]
IUPAC Name	2,3-dihydro-1-benzofuran-5-carboxylic acid [1]
Molecular Formula	C ₉ H ₈ O ₃ [1] [4]
Molecular Weight	164.16 g/mol [1]
Synonyms	2,3-Dihydrobenzo[b]furan-5-carboxylic acid [3] [4]
InChI Key	YXYOLVAXVPOIMA-UHFFFAOYSA-N [1]
Canonical SMILES	C1COC2=C1C=C(C=C2)C(=O)O [1]
Purity (Typical)	≥97% [3] [6]
Storage Conditions	2-8°C, in a cool, dry place with the container sealed. [4] [6]

Synthesis and Experimental Protocols


The synthesis of **2,3-Dihydrobenzofuran-5-Carboxylic Acid** can be achieved through several routes. Common strategies include the cyclization of phenolic compounds, oxidation of dihydrobenzofurans, and carboxylation reactions using appropriate precursors and catalysts.[\[1\]](#) Below is a representative experimental protocol for the hydrolysis of an ester precursor, a common final step in multi-step syntheses.

Experimental Protocol: Ester Hydrolysis to Carboxylic Acid

This procedure is adapted from a general method for the hydrolysis of benzofuran carboxylate esters.[\[7\]](#)

- **Dissolution:** Dissolve the corresponding ester precursor (e.g., ethyl 2,3-dihydrobenzofuran-5-carboxylate) (1.0 equiv.) in a mixed solvent system of tetrahydrofuran (THF), methanol (MeOH), and water (typically in a 1:1:1 ratio).[\[7\]](#)
- **Saponification:** Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH, 2 M solution, 4.0 equiv.), to the reaction mixture.[\[7\]](#)

- Reaction: Stir the resulting solution at an elevated temperature (e.g., 70°C) overnight, preferably under an inert nitrogen atmosphere to prevent side reactions.[7]
- Acidification: After cooling, carefully acidify the reaction mixture to a pH of 1 using a strong acid like hydrochloric acid (HCl, 1 M solution). This protonates the carboxylate salt, causing the carboxylic acid product to precipitate.[7]
- Isolation and Purification:
 - Remove the organic solvents (THF, MeOH) under reduced pressure to enhance product precipitation.[7]
 - If the product does not fully precipitate, perform an extraction with an organic solvent such as ethyl acetate (3 x 15 mL).[7]
 - Combine the organic extracts, dry over an anhydrous salt like sodium sulfate, filter, and concentrate in vacuo to yield the crude **2,3-Dihydrobenzofuran-5-Carboxylic Acid**.[7][8]
 - Further purification can be achieved by recrystallization from a suitable solvent system, such as acetone/hexane.[8]

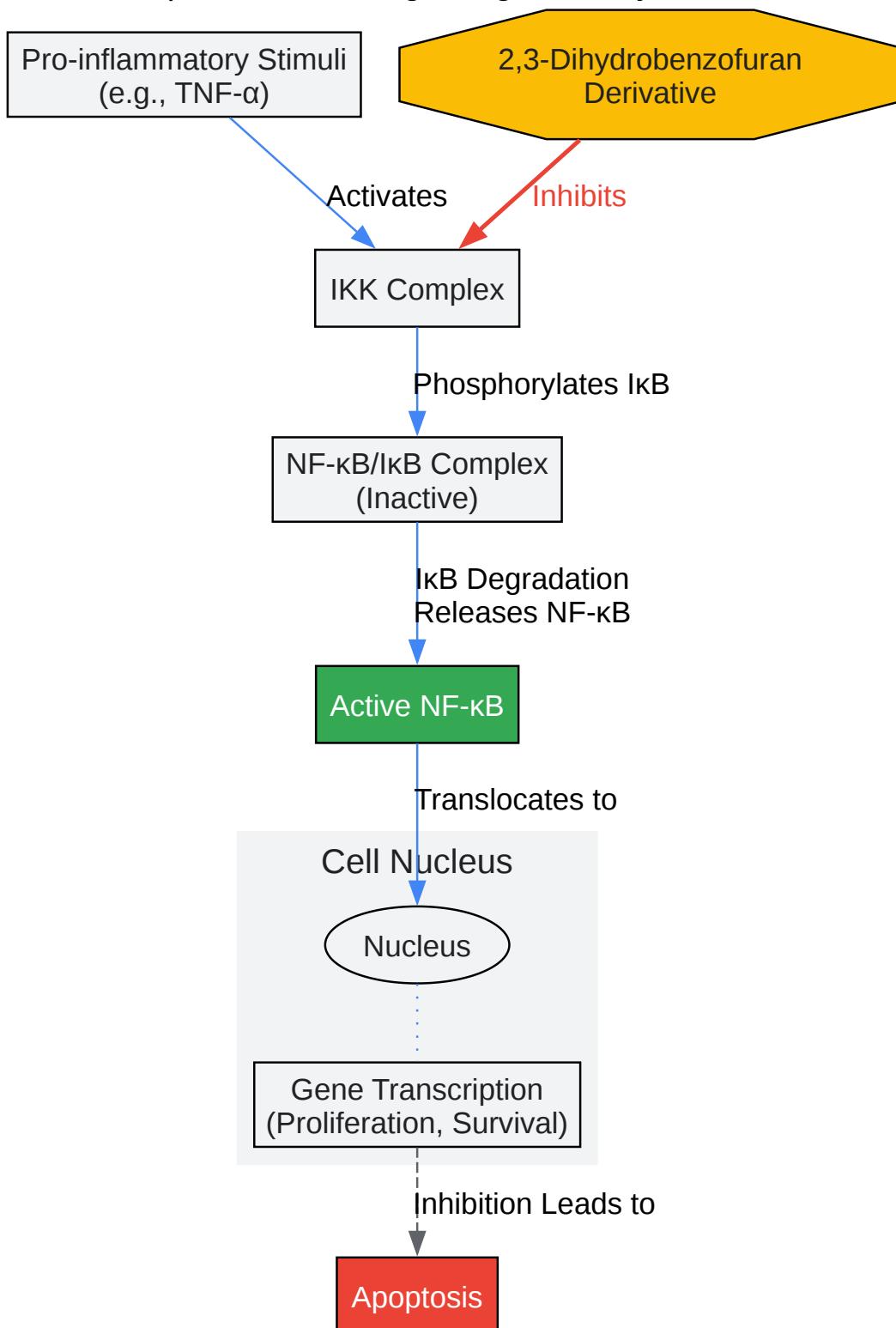
[Click to download full resolution via product page](#)

A generalized workflow for the synthesis and purification of the target compound.

Applications in Drug Discovery and Development

The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[9] **2,3-**

Dihydrobenzofuran-5-Carboxylic Acid, in particular, serves as a crucial intermediate and building block for the synthesis of novel therapeutic agents.[\[1\]](#)[\[2\]](#)[\[10\]](#)


Key Therapeutic Areas:

- Anticancer Agents: Derivatives of this compound have demonstrated significant potential as anticancer agents.[\[1\]](#)[\[2\]](#)[\[10\]](#) Research has shown that these derivatives can be cytotoxic to various cancer cell lines, including colon (HCT-15), gastric (NUGC-3), and lung (NCI-H23) cancer cells.[\[11\]](#)
- G Protein-Coupled Receptor (GPCR) Targeting: The molecule is used as a scaffold for developing new drugs that target GPCRs, which are implicated in a wide array of diseases.[\[1\]](#)[\[10\]](#)
- Anti-inflammatory Activity: Benzofuran derivatives have been investigated for their anti-inflammatory properties.[\[9\]](#) Some studies indicate that they can inhibit the production of nitric oxide, a key mediator in inflammatory processes.[\[9\]](#)

Mechanism of Action: Inhibition of the NF-κB Pathway

A primary mechanism for the anticancer effects of **2,3-Dihydrobenzofuran-5-Carboxylic Acid** derivatives is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[\[1\]](#)[\[10\]](#) The NF-κB pathway is critically involved in regulating cancer cell proliferation and survival.[\[1\]](#) By inhibiting this pathway, these compounds can induce programmed cell death (apoptosis) in cancer cells, highlighting their therapeutic potential.[\[1\]](#)[\[9\]](#)

Simplified NF-κB Signaling Pathway Inhibition

[Click to download full resolution via product page](#)

Inhibition of the NF-κB pathway by a dihydrobenzofuran derivative.

Spectroscopic Data Interpretation

Structural elucidation of **2,3-Dihydrobenzofuran-5-Carboxylic Acid** and its derivatives relies heavily on spectroscopic methods.

- Infrared (IR) Spectroscopy: Carboxylic acids exhibit two highly characteristic absorptions: a very broad O–H stretch from approximately 2500 to 3300 cm^{-1} and a strong C=O (carbonyl) stretch between 1710 and 1760 cm^{-1} .^[12] The conjugated nature of the carbonyl group in this molecule would place the C=O absorption in the lower end of this range.^[12]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The acidic proton of the carboxyl group typically appears as a broad singlet far downfield, often near 12 ppm.^[12] The protons on the dihydrofuran ring (at positions 2 and 3) and the aromatic protons would appear in their respective characteristic regions, with coupling patterns providing structural information.
 - ^{13}C NMR: The carbon of the carboxyl group is expected to resonate in the range of 165–185 ppm.^[12]

This guide consolidates essential technical data for **2,3-Dihydrobenzofuran-5-Carboxylic Acid**, providing a foundation for its use in research and development. Its versatile structure continues to make it a compound of high interest in the pursuit of novel materials and therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2,3-Dihydrobenzofuran-5-Carboxylic Acid | 76429-73-7 [smolecule.com]
- 2. nbinfo.com [nbinfo.com]
- 3. 2,3-Dihydrobenzo[b]furan-5-carboxylic acid - Advanced Biochemicals [advancedbiochemicals.com]

- 4. 2,3-Dihydrobenzofuran-5-Carboxylic Acid|CAS 76429-73-7 [rlavie.com]
- 5. 76429-73-7 · 2,3-dihydro-1-benzofuran-5-carboxylic acid · 2,3-dihydro-1-benzofuran-5-carboxylic acid 【詳細情報】 | 試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 6. China 2,3-Dihydrobenzofuran-5-carboxylic Acid CAS No.: 76429-73-7 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 7. [pubs.acs.org](#) [pubs.acs.org]
- 8. [prepchem.com](#) [prepchem.com]
- 9. 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9 | Benchchem [benchchem.com]
- 10. [nbinno.com](#) [nbinno.com]
- 11. [researchgate.net](#) [researchgate.net]
- 12. [chem.libretexts.org](#) [chem.libretexts.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2,3-Dihydrobenzofuran-5-Carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1298115#2-3-dihydrobenzofuran-5-carboxylic-acid-cas-number-and-identification\]](https://www.benchchem.com/product/b1298115#2-3-dihydrobenzofuran-5-carboxylic-acid-cas-number-and-identification)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com